molecular formula C17H8Cl2O B12654812 Dichloro-7H-benz(de)anthracen-7-one CAS No. 56943-68-1

Dichloro-7H-benz(de)anthracen-7-one

Cat. No.: B12654812
CAS No.: 56943-68-1
M. Wt: 299.1 g/mol
InChI Key: SMMDPESILPXSFJ-UHFFFAOYSA-N
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Description

Dichloro-7H-benz(de)anthracen-7-one is a chemical compound with the molecular formula C17H8Cl2O. It is a derivative of benzanthrone, a polycyclic aromatic ketone. This compound is known for its unique structure, which includes two chlorine atoms attached to the benzanthrone core. The presence of these chlorine atoms significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro-7H-benz(de)anthracen-7-one typically involves the chlorination of benzanthrone. One common method is the direct chlorination of benzanthrone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where benzanthrone is continuously fed into a reactor along with chlorine gas. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dichloro-7H-benz(de)anthracen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

    Oxidation: Formation of dichloro-7H-benz(de)anthracene-7,10-dione.

    Reduction: Formation of dichloro-7H-benz(de)anthracen-7-ol.

    Substitution: Formation of various substituted benzanthrone derivatives depending on the nucleophile used.

Scientific Research Applications

Dichloro-7H-benz(de)anthracen-7-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light irradiation.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which Dichloro-7H-benz(de)anthracen-7-one exerts its effects is primarily through its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, upon light irradiation, it can generate reactive oxygen species, leading to oxidative damage to cellular components. These properties make it a potential candidate for photodynamic therapy.

Comparison with Similar Compounds

Similar Compounds

    Benzanthrone: The parent compound without chlorine atoms.

    Dichlorobenzanthrone: A similar compound with chlorine atoms at different positions.

    Naphthanthrone: Another polycyclic aromatic ketone with a different core structure.

Uniqueness

Dichloro-7H-benz(de)anthracen-7-one is unique due to the specific positioning of the chlorine atoms, which significantly alters its chemical reactivity and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications such as photodynamic therapy and the synthesis of specialized dyes and pigments.

Properties

CAS No.

56943-68-1

Molecular Formula

C17H8Cl2O

Molecular Weight

299.1 g/mol

IUPAC Name

5,6-dichlorobenzo[a]phenalen-7-one

InChI

InChI=1S/C17H8Cl2O/c18-13-8-9-4-3-7-11-10-5-1-2-6-12(10)17(20)15(14(9)11)16(13)19/h1-8H

InChI Key

SMMDPESILPXSFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=CC(=C(C(=C43)C2=O)Cl)Cl

Origin of Product

United States

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